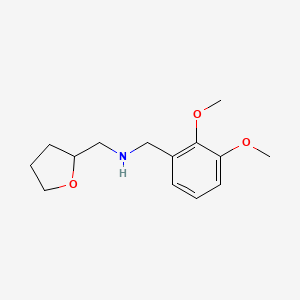

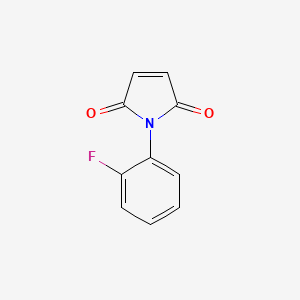

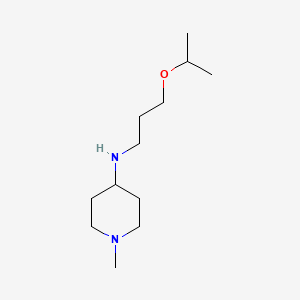

![molecular formula C9H12N2O3 B1335193 2-[(2-Methoxyethyl)amino]nicotinic acid CAS No. 460363-33-1](/img/structure/B1335193.png)

2-[(2-Methoxyethyl)amino]nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

While the provided papers do not directly discuss 2-[(2-Methoxyethyl)amino]nicotinic acid, they do provide valuable information on related compounds that can help infer some aspects of the compound . Nicotinic acid, a core component of the compound, is a naturally occurring substance widely found in plants and animals and is known for its biological significance . The molecular structure and properties of nicotinic acid derivatives can be complex and diverse, as seen in the

Scientific Research Applications

Herbicidal Applications

Nicotinic acid derivatives, such as N-(arylmethoxy)-2-chloronicotinamides, have demonstrated potential as herbicides. Some compounds in this class exhibited significant herbicidal activity against various weeds, like Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed). The structure-activity relationships derived from these studies can inform the development of novel herbicides targeting monocotyledonous weeds (Yu et al., 2021).

Receptor Identification and Activation

Nicotinic acid has been identified to bind to specific receptors, such as PUMA-G (mouse) or HM74 (human), expressed highly in adipose tissue. This binding results in a decrease in cAMP levels, mediated by a Gi-protein. Such receptor-mediated pathways are crucial in understanding nicotinic acid's lipid-lowering effects and could be pivotal in developing new drugs to treat dyslipidemia (Tunaru et al., 2003).

Industrial Production of Nicotinic Acid

The industrial production of nicotinic acid is essential for various applications, including its use as an antipelagic agent. However, the traditional production methods release nitrous oxide, a potent greenhouse gas. Therefore, research is focused on developing greener production methods for nicotinic acid from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine, with an emphasis on methods viable for industrial applications (Lisicki et al., 2022).

Molecular Studies

Molecular studies of nicotinic acid and its derivatives have revealed insights into their crystal structures and molecular conformations. For instance, studies on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate showed evidence for polarized electronic structures and diverse crystal structures, indicating the importance of such compounds in crystallography and materials science (Cobo et al., 2008).

Mechanism of Action

Target of Action

It is structurally similar to niacin (also known as nicotinic acid), which is a b vitamin used to treat hypertriglyceridemia and pellagra . Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

Niacin, a structurally similar compound, plays a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Result of Action

Niacin, a structurally similar compound, has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

properties

IUPAC Name |

2-(2-methoxyethylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-14-6-5-11-8-7(9(12)13)3-2-4-10-8/h2-4H,5-6H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHFDVOFWPIYPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methoxyethyl)amino]nicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

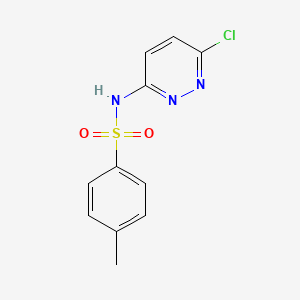

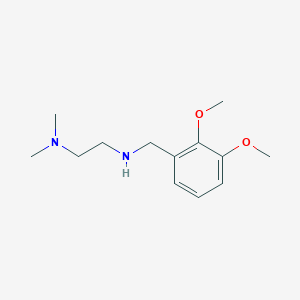

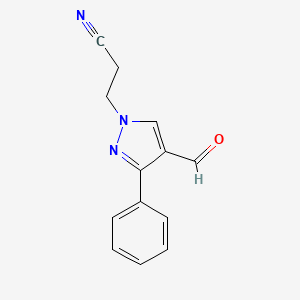

![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)

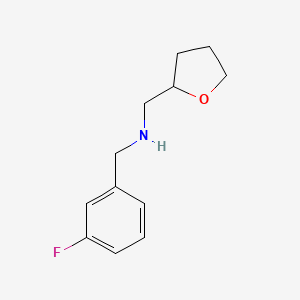

![Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B1335143.png)